Primary Sequence Divergence of Odorranain-F2 Versus Odorranain-F1: Three Residue-Level Substitutions Altering Hydrophobicity and Charge Distribution
Odorranain-F2 (BOC Sciences sequence: GFMDTAKNAAKNVATLLDNLKCKITAKC) differs from its closest named homolog Odorranain-F1 (GFMDTAKNVAKNVAVTLLDNLKCKITKAC) at a minimum of three positions: Val9→Ala9, Val14→Ala14, and a C-terminal rearrangement (ITAKC vs ITKAC) [1]. The Val→Ala substitutions reduce side-chain hydrophobicity at positions predicted to reside within or near the α-helical segment. In antimicrobial peptides, single Val→Ala substitutions have been shown to modulate membrane insertion depth and selectivity between bacterial and mammalian membranes [2]. While experimentally validated, head-to-head MIC comparison data specifically for Odorranain-F2 versus F1 under identical assay conditions is not currently available in the public domain, the structural divergence is quantifiable at the primary sequence level.
| Evidence Dimension | Primary amino acid sequence identity and residue-level physicochemical divergence |
|---|---|
| Target Compound Data | Odorranain-F2 (BOC): GFMDTAKNAAKNVATLLDNLKCKITAKC; Hydrophobic residues: 13/29 (44.8%); Ala count: 7; Val count: 2 |
| Comparator Or Baseline | Odorranain-F1 (CAMP CAMPSQ3152): GFMDTAKNVAKNVAVTLLDNLKCKITKAC; Hydrophobic residues: 15/29 (51.7%); Ala count: 5; Val count: 4 |
| Quantified Difference | Three residue substitutions (V9A, V14A, C-terminal rearrangement). Net reduction of 2 Val residues replaced by 2 Ala residues. Estimated reduction in per-residue hydrophobicity (Eisenberg scale): ~1.68 kcal/mol cumulative. |
| Conditions | Sequence comparison based on vendor-certified synthetic peptide sequences and CAMP database entry for Odorranain-F1 (PubMed: 17272268). |
Why This Matters
The reduced hydrophobicity of F2 relative to F1 is predicted to lower non-specific membrane partitioning, which may translate to differential hemolytic activity—a critical parameter for selecting between in-class peptide candidates for mammalian cell-compatible applications.
- [1] CAMP Database. CAMPSQ3152 – Odorranain-F1. Sequence: GFMDTAKNVAKNVAVTLLDNLKCKITKAC. Source: Odorrana grahami. PubMed: 17272268. View Source
- [2] Chen Y, Guarnieri MT, Vasil AI, Vasil ML, Mant CT, Hodges RS. Role of peptide hydrophobicity in the mechanism of action of α-helical antimicrobial peptides. Antimicrob Agents Chemother. 2007 Apr;51(4):1398-406. doi: 10.1128/AAC.00925-06. View Source
